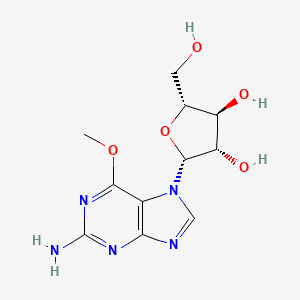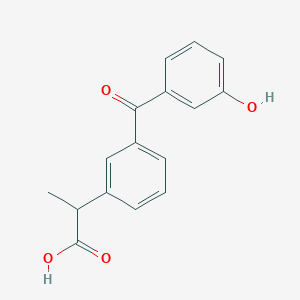
3-Hydroxy Ketoprofen
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy Ketoprofen typically involves the selective reduction of ketoprofen. One common method includes the use of 1-benzotriazole carboxylic acid chloride as a reagent, which facilitates the activation of the carboxylic and hydroxy groups . The reaction conditions often require controlled temperatures and specific catalysts to ensure the selective reduction and formation of the hydroxy derivative.
Industrial Production Methods: Industrial production of this compound may involve large-scale reduction processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often incorporating advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 3-Hydroxy Ketoprofen undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of ketones and other oxidized derivatives.
Reduction: Selective reduction of ketoprofen to form this compound.
Substitution: Reactions involving the substitution of the hydroxyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reagents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions may involve acidic or basic catalysts to facilitate the substitution reactions.
Major Products: The major products formed from these reactions include various hydroxy derivatives, ketones, and substituted compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Hydroxy Ketoprofen has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential effects on cellular processes and enzyme activities.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy Ketoprofen involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the synthesis of prostaglandins. By inhibiting these enzymes, this compound reduces inflammation, pain, and fever . The hydroxyl group at the third position may enhance its binding affinity and selectivity towards these enzymes, contributing to its pharmacological effects.
Comparación Con Compuestos Similares
Ketoprofen: The parent compound, widely used as an NSAID.
Ibuprofen: Another common NSAID with similar anti-inflammatory and analgesic properties.
Naproxen: Known for its long-lasting effects in reducing pain and inflammation.
Uniqueness: 3-Hydroxy Ketoprofen stands out due to the presence of the hydroxyl group, which may enhance its pharmacokinetic properties and reduce side effects compared to its parent compound . This modification can lead to improved solubility, bioavailability, and therapeutic efficacy.
Propiedades
Fórmula molecular |
C16H14O4 |
|---|---|
Peso molecular |
270.28 g/mol |
Nombre IUPAC |
2-[3-(3-hydroxybenzoyl)phenyl]propanoic acid |
InChI |
InChI=1S/C16H14O4/c1-10(16(19)20)11-4-2-5-12(8-11)15(18)13-6-3-7-14(17)9-13/h2-10,17H,1H3,(H,19,20) |
Clave InChI |
RHJXPGJIYUQAGM-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=CC=C1)C(=O)C2=CC(=CC=C2)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,2,4]Triazolo[4,3-a]pyridin-5-ylmethanol](/img/structure/B15294692.png)
![[(4S,12E)-4-methyl-2,8-dioxo-16-(2,2,2-trichloroethoxysulfonyloxy)-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraen-18-yl] 2,2,2-trichloroethyl sulfate](/img/structure/B15294698.png)
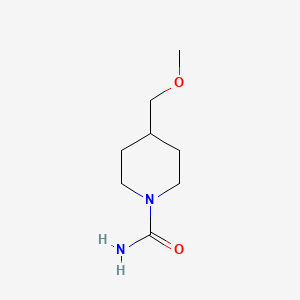
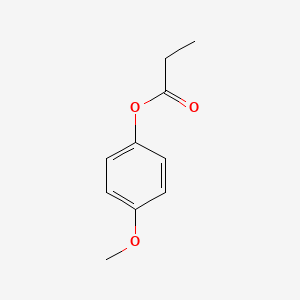
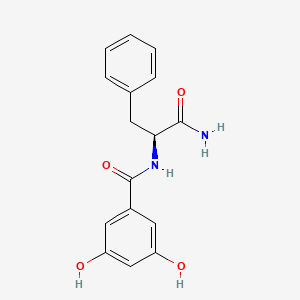

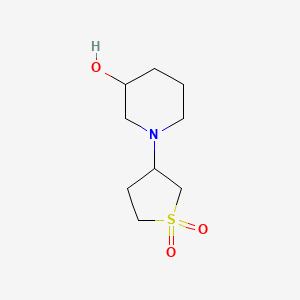
methylphosphonic acid](/img/structure/B15294742.png)
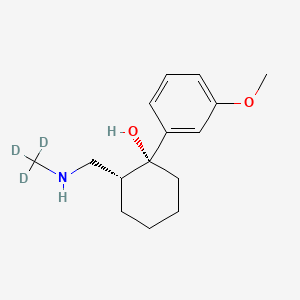
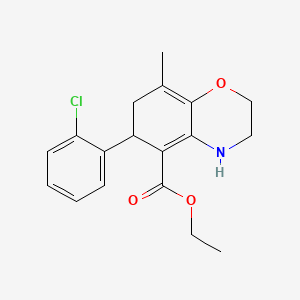
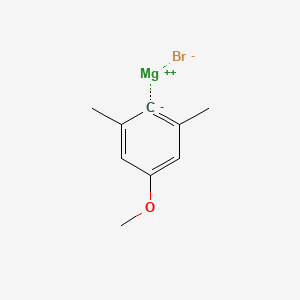
![3-Chloro-N-[(1,1-Dimethylethoxy)carbonyl]-D-Alanine Methyl Ester](/img/structure/B15294768.png)
![methyl (2S)-2-acetyloxy-2-[(1R,2S,5R,6R,13R,14S,16S)-14-acetyloxy-6-(furan-3-yl)-13-hydroxy-1,5,15,15-tetramethyl-8,17-dioxo-7-oxatetracyclo[11.3.1.02,11.05,10]heptadec-10-en-16-yl]acetate](/img/structure/B15294776.png)
